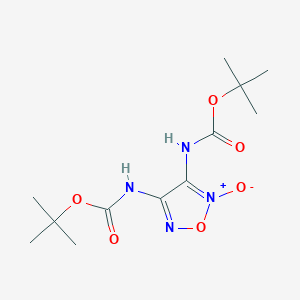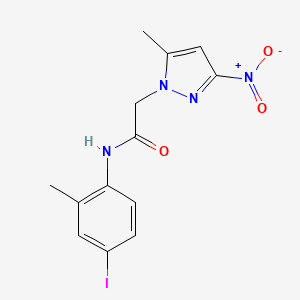
2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide, also known as FPHC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPHC is a hydrazine derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer progression and inflammation. 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to inhibit the activity of protein kinase C, which is involved in insulin signaling.
Biochemical and Physiological Effects:
2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of insulin sensitivity, and the reduction of inflammation. 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has some limitations, including its potential toxicity and the need for further optimization of its synthesis method.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide, including the optimization of its synthesis method, the investigation of its toxicity and pharmacokinetics, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, the development of 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesemethoden
2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide can be synthesized through various methods, including the reaction between 2-furoyl chloride and N-(1-phenylethyl)hydrazinecarbothioamide in the presence of a base, or the reaction between 2-furoyl isothiocyanate and N-(1-phenylethyl)hydrazinecarbothioamide in the presence of a base. These methods have been optimized to increase the yield and purity of 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to reduce the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(furan-2-carbonylamino)-3-(1-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10(11-6-3-2-4-7-11)15-14(20)17-16-13(18)12-8-5-9-19-12/h2-10H,1H3,(H,16,18)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFELULDFXCRXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-ylcarbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5977898.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5977905.png)
![N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5977926.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5977937.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5977941.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B5977944.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5977967.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5977972.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5977978.png)

![1-(cyclobutylmethyl)-3-hydroxy-3-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5977989.png)

